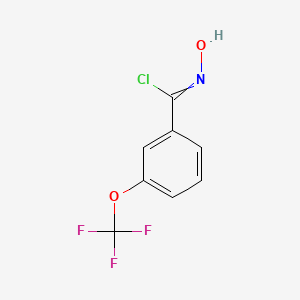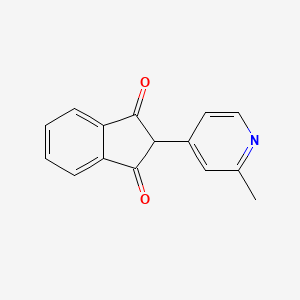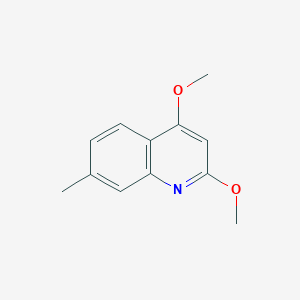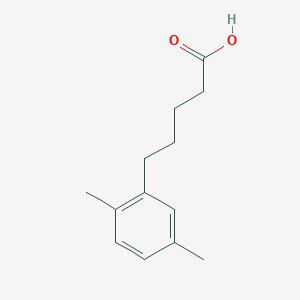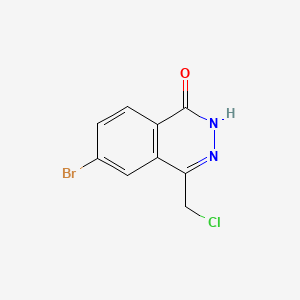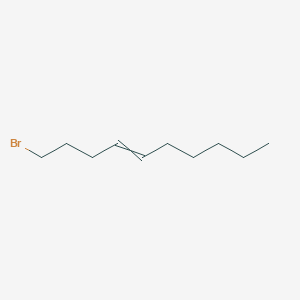
1-Bromodec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromodec-4-ene is an organic compound with the molecular formula C10H19Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a decene chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
1-Bromodec-4-ene can be synthesized through several methods. One common synthetic route involves the reaction of 9-decen-1-ol with phosphorus tribromide (PBr3) to produce this compound . The reaction typically occurs under controlled conditions, such as room temperature, to ensure the desired product is obtained. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
1-Bromodec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.
Reduction Reactions: The compound can be reduced to decene using reducing agents such as lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides, forming dihaloalkanes or haloalkanes, respectively.
Scientific Research Applications
1-Bromodec-4-ene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-Bromodec-4-ene involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .
Comparison with Similar Compounds
1-Bromodec-4-ene can be compared with other brominated alkenes, such as 1-Bromo-2-decene and 1-Bromo-3-decene. While these compounds share similar reactivity due to the presence of the bromine atom and the double bond, this compound is unique in its specific position of the bromine atom and the double bond, which can influence its reactivity and applications .
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-bromodec-4-ene |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h6-7H,2-5,8-10H2,1H3 |
InChI Key |
MNBRDTBKKVGJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


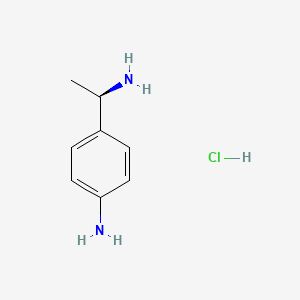

![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
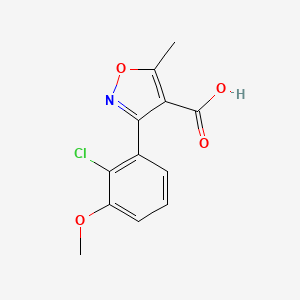
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)

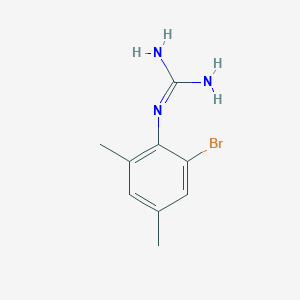
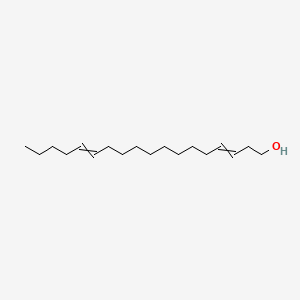
![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
